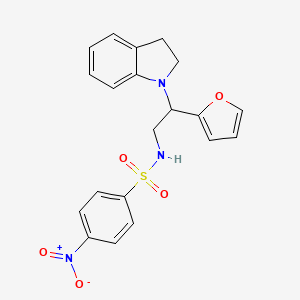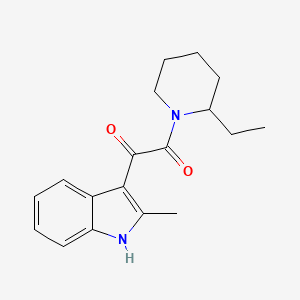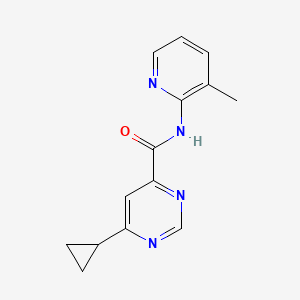![molecular formula C25H24O7 B2878608 Prop-2-enyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxyacetate CAS No. 610760-11-7](/img/structure/B2878608.png)
Prop-2-enyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It includes a prop-2-enyl group, a dihydro-1,4-benzodioxin ring, an ethyl group, a methyl group, a 4-oxochromen ring, and an oxyacetate group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,4-benzodioxin ring and the 4-oxochromen ring are likely to contribute significantly to the compound’s overall shape and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its molecular structure, the nature of its functional groups, and its stereochemistry. These could influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Aromatase Inhibition
This compound has been evaluated for its potential as an aromatase inhibitor . Aromatase is an enzyme that converts androgens into estrogens and is a target for breast cancer therapy. The analogues of this compound, particularly those with a prop-2-enyl group, have shown some reversible activity against the human placental P450 aromatase enzyme . This suggests potential applications in the development of new breast cancer treatments.
Chiral Motif in Medicinal Chemistry
The chiral center within the 2,3-dihydro-1,4-benzodioxin-6-yl moiety is extensively utilized in medicinal substances. Such chiral motifs are found in bioactive natural compounds and therapeutic agents like prosympal, dibozane, piperoxan, and doxazosin, which exhibit significant biological activities . This compound could serve as a precursor or a structural inspiration for the synthesis of these types of medications.
Enzymatic Synthesis
The compound’s structure is conducive to enzymatic reactions, which can be leveraged for the efficient synthesis of chiral intermediates. These intermediates are valuable in producing various bioactive molecules and pharmaceuticals .
Molecular Modeling
Due to its complex structure, this compound can be used in molecular modeling studies to design new enzyme inhibitors. By modifying the compound using molecular graphics, researchers can create analogues that resemble known inhibitors and evaluate their efficacy .
Reference Material for Analytical Studies
The unique structure of this compound makes it suitable as a reference material in analytical studies, particularly in mass spectrometry and chromatography. It can help in the calibration of instruments and validation of analytical methods .
Synthetic Organic Chemistry
The prop-2-enyl group in the compound is a versatile moiety in synthetic organic chemistry. It can undergo various reactions, including polymerizations, cycloadditions, and transformations, to create a wide array of organic compounds .
Natural Product Synthesis
The compound’s structure is reminiscent of certain natural products, making it a potential starting point for the synthesis of complex natural compounds. It could be used to develop synthetic routes for compounds that are difficult to obtain from natural sources .
Drug Design and Discovery
Lastly, the compound can be used in drug design and discovery processes. Its structure can be modified to create new compounds with potential therapeutic effects. It can also serve as a lead compound in the search for new drugs with improved efficacy and reduced side effects .
Future Directions
properties
IUPAC Name |
prop-2-enyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O7/c1-4-8-30-23(26)14-31-20-13-21-18(11-16(20)5-2)25(27)24(15(3)32-21)17-6-7-19-22(12-17)29-10-9-28-19/h4,6-7,11-13H,1,5,8-10,14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBXRVWZABIIHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)OCC=C)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prop-2-enyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxyacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2878525.png)
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2878528.png)
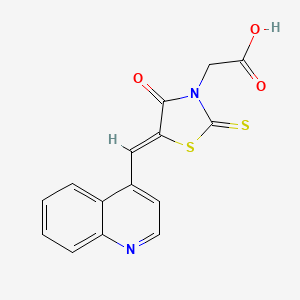
![5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridin-2(1H)-one](/img/structure/B2878530.png)
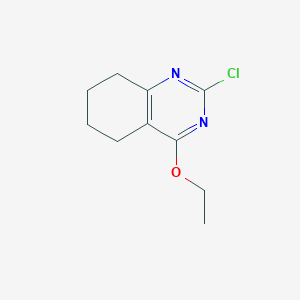


![(2E)-N-methyl-4-[(4-oxo-3,4-dihydrophthalazin-1-yl)formamido]but-2-enamide](/img/structure/B2878536.png)
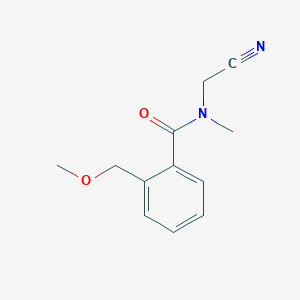
![N-(2-furylmethyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2878538.png)
